molecular formula C20H33BN2O3 B13354610 (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide

(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide

Cat. No.: B13354610
M. Wt: 360.3 g/mol
InChI Key: FFGCGPYUFLYILF-DLBZAZTESA-N
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Description

The compound (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide is a complex organic molecule that features a boron-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the boron-containing intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This intermediate can be synthesized through the reaction of pinacol with boron trichloride .

The next step involves the coupling of this intermediate with a suitable amine precursor. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which is known for its efficiency in forming carbon-boron bonds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with hydroxyl and amino groups, allowing it to modulate the activity of enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide lies in its combination of a boron moiety with an amino acid derivative. This structure allows it to participate in a wide range of chemical reactions and interact with biological targets in unique ways, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H33BN2O3

Molecular Weight

360.3 g/mol

IUPAC Name

(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide

InChI

InChI=1S/C20H33BN2O3/c1-14(2)12-17(21-25-19(3,4)20(5,6)26-21)23-18(24)16(22)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13,22H2,1-6H3,(H,23,24)/t16-,17+/m0/s1

InChI Key

FFGCGPYUFLYILF-DLBZAZTESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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